N-(Benzo[d][1,3]dioxol-5-yl)-2-(1,4-diazepan-1-yl)acetamide
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Overview
Description
N-(Benzo[d][1,3]dioxol-5-yl)-2-(1,4-diazepan-1-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a diazepane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)-2-(1,4-diazepan-1-yl)acetamide typically involves the amidation of benzo[d][1,3]dioxole derivatives with primary amines. One common method includes the use of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile at room temperature . This reaction facilitates the formation of the desired amide bond.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic route to ensure high yield and purity, possibly incorporating continuous flow techniques and automated systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(Benzo[d][1,3]dioxol-5-yl)-2-(1,4-diazepan-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzodioxole ring.
Scientific Research Applications
N-(Benzo[d][1,3]dioxol-5-yl)-2-(1,4-diazepan-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-2-(1,4-diazepan-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and diazepane moiety may contribute to its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(Benzo[d][1,3]dioxol-5-yl)acetamide: Lacks the diazepane moiety but shares the benzodioxole structure.
N-(6-Nitro-benzo[d][1,3]dioxol-5-yl)acetamide: Contains a nitro group, which can alter its chemical properties and reactivity.
N-(Benzo[d][1,3]dioxol-5-yl)-3-(4-isobutyl-phenyl)acrylamide: Features an acrylamide group, providing different biological and chemical characteristics.
Uniqueness
N-(Benzo[d][1,3]dioxol-5-yl)-2-(1,4-diazepan-1-yl)acetamide is unique due to the presence of both the benzodioxole ring and the diazepane moiety, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H19N3O3 |
---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(1,4-diazepan-1-yl)acetamide |
InChI |
InChI=1S/C14H19N3O3/c18-14(9-17-6-1-4-15-5-7-17)16-11-2-3-12-13(8-11)20-10-19-12/h2-3,8,15H,1,4-7,9-10H2,(H,16,18) |
InChI Key |
QGIWAHIHCGFITG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)CC(=O)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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